1-(2-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
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Overview
Description
1-(2-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanol derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Phenoxypropanol Backbone: This step involves the reaction of 2-isopropylphenol with an appropriate epoxide or halohydrin under basic conditions to form the phenoxypropanol intermediate.
Thioether Formation: The phenoxypropanol intermediate is then reacted with a pyridine-2-thiol derivative under nucleophilic substitution conditions to form the thioether linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: The phenoxy and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenoxy or pyridinyl rings.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and potential as a biochemical tool.
Medicine: Exploring its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride would depend on its specific biological targets. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol: The free base form of the compound.
1-(2-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol acetate: An ester derivative.
1-(2-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol sulfate: A sulfate derivative.
Uniqueness
1-(2-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its hydrochloride salt form may also influence its solubility, stability, and bioavailability.
Properties
IUPAC Name |
1-(2-propan-2-ylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S.ClH/c1-13(2)15-7-3-4-8-16(15)20-11-14(19)12-21-17-9-5-6-10-18-17;/h3-10,13-14,19H,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXUTTLNZUBWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CSC2=CC=CC=N2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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